

# Application Note & Protocol: Quantification of Phenethyl Nonanoate in a Complex Matrix

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## Compound of Interest

Compound Name: Phenethyl nonanoate

Cat. No.: B1617185

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This document provides a detailed protocol for the quantitative analysis of **phenethyl nonanoate** in complex matrices, such as beverages and biological fluids, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

## Introduction

**Phenethyl nonanoate** is an ester known for its characteristic fruity and floral aroma, making it a significant compound in the flavor and fragrance industry. Accurate quantification of this compound in complex matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This protocol outlines a validated method for the selective extraction and sensitive detection of **phenethyl nonanoate**.

## Experimental Principle

The method employs HS-SPME to extract volatile and semi-volatile compounds from the sample matrix. The extracted analytes are then thermally desorbed into a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer. The use of an internal standard is critical for accurate quantification by correcting for variations in sample preparation and instrument response.

## Materials and Reagents

- Standards: **Phenethyl nonanoate** ( $\geq 98\%$  purity), Internal Standard (e.g., 2-Phenylethyl acetate,  $\geq 99\%$  purity)
- Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Ethanol (absolute)
- Salts: Sodium chloride (analytical grade)
- SPME Fibers: 50/30  $\mu\text{m}$  Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
- Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- Other: Volumetric flasks, pipettes, analytical balance

## Instrumentation

- Gas Chromatograph with a Mass Selective Detector (GC-MS)
- SPME Autosampler
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness) or equivalent

## Experimental Protocols

### Standard and Sample Preparation

#### 5.1.1. Stock Solutions

- **Phenethyl Nonanoate** Stock Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of **phenethyl nonanoate** and dissolve it in 10 mL of methanol in a volumetric flask.
- Internal Standard Stock Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of 2-phenylethyl acetate and dissolve it in 10 mL of methanol in a volumetric flask.

#### 5.1.2. Calibration Standards

Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., a model wine solution of 12% ethanol in water) with appropriate volumes of the **phenethyl nonanoate** stock solution to achieve concentrations ranging from 1 to 200  $\mu\text{g/L}$ . Add the internal standard stock solution to each calibration standard to a final concentration of 50  $\mu\text{g/L}$ .

### 5.1.3. Sample Preparation

- Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
- Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.
- Spike the sample with the internal standard solution to a final concentration of 50 µg/L.
- Immediately seal the vial with a magnetic screw cap.

## HS-SPME Procedure

- Place the prepared vials in the autosampler tray.
- Equilibrate the sample at 60°C for 15 minutes with agitation.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
- Retract the fiber and introduce it into the GC injector for thermal desorption.

## GC-MS Conditions

- Injector Temperature: 250°C
- Desorption Time: 5 minutes
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
  - Initial temperature: 40°C, hold for 2 minutes
  - Ramp 1: 5°C/min to 180°C
  - Ramp 2: 15°C/min to 280°C, hold for 5 minutes
- MS Transfer Line Temperature: 280°C

- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions:

- **Phenethyl nonanoate**: m/z 104 (quantifier), 91, 105 (qualifiers)
- 2-Phenylethyl acetate (Internal Standard): m/z 104 (quantifier), 91, 65 (qualifiers)

## Data Presentation and Analysis

Construct a calibration curve by plotting the ratio of the peak area of **phenethyl nonanoate** to the peak area of the internal standard against the concentration of the calibration standards. The concentration of **phenethyl nonanoate** in the samples can then be determined from this curve.

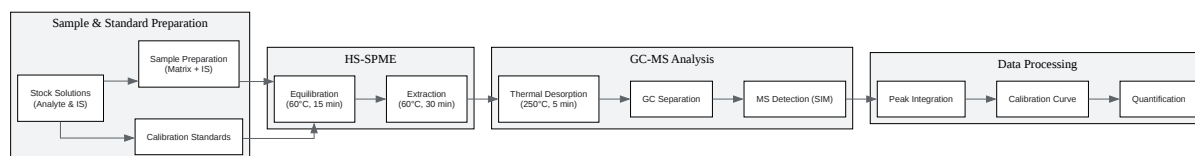
Table 1: GC-MS Method Validation Parameters (Illustrative)

Parameter	Result
Linearity ( $R^2$ )	> 0.995
Limit of Detection (LOD)	To be determined experimentally (e.g., ~0.1 µg/L)
Limit of Quantification (LOQ)	To be determined experimentally (e.g., ~0.5 µg/L)
Precision (%RSD)	< 10%
Accuracy/Recovery (%)	90-110%

Table 2: Quantitative Analysis of **Phenethyl Nonanoate** in Samples (Illustrative)

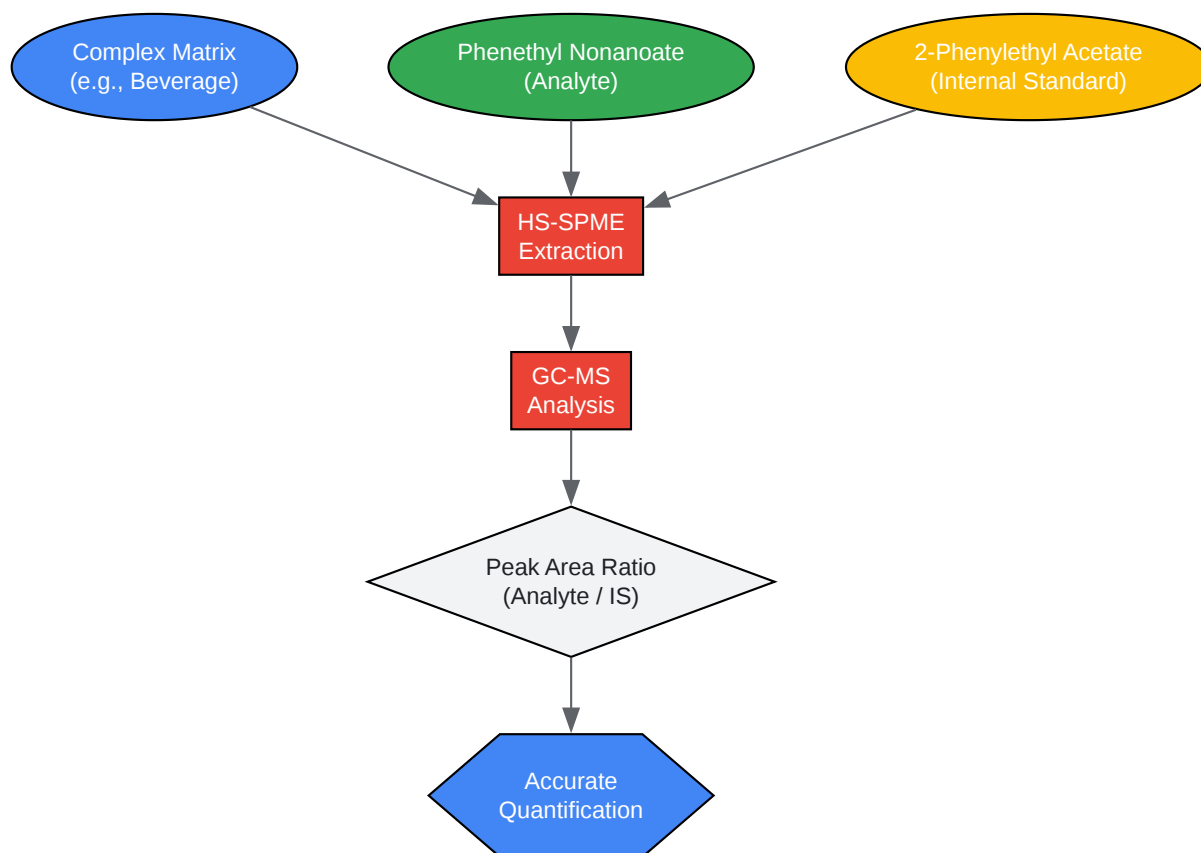
Sample ID	Peak Area Ratio (Analyte/IS)	Calculated Concentration (µg/L)
Sample 1	Experimental Value	Calculated Value
Sample 2	Experimental Value	Calculated Value
Sample 3	Experimental Value	Calculated Value

## Visualizations



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Caption: Experimental workflow for **phenethyl nonanoate** quantification.



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Caption: Logical relationship of the analytical components.

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